molecular formula C19H19N3O2 B4517255 4-{[3-(5-methyl-1H-indol-1-yl)propanoyl]amino}benzamide CAS No. 1219556-77-0

4-{[3-(5-methyl-1H-indol-1-yl)propanoyl]amino}benzamide

Cat. No.: B4517255
CAS No.: 1219556-77-0
M. Wt: 321.4 g/mol
InChI Key: BEDGBPYZZPZYEJ-UHFFFAOYSA-N
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Description

4-{[3-(5-methyl-1H-indol-1-yl)propanoyl]amino}benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(5-methyl-1H-indol-1-yl)propanoyl]amino}benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(5-methyl-1H-indol-1-yl)propanoyl]amino}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

4-{[3-(5-methyl-1H-indol-1-yl)propanoyl]amino}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[3-(5-methyl-1H-indol-1-yl)propanoyl]amino}benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    1-methyl-1H-indole-3-carboxaldehyde: An intermediate in the synthesis of various indole derivatives.

    N-(1-methyl-1H-indol-3-yl)methylacetamide: A compound with similar structural features.

Uniqueness

4-{[3-(5-methyl-1H-indol-1-yl)propanoyl]amino}benzamide is unique due to its specific combination of the indole moiety with a propanoyl and benzamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[3-(5-methylindol-1-yl)propanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-13-2-7-17-15(12-13)8-10-22(17)11-9-18(23)21-16-5-3-14(4-6-16)19(20)24/h2-8,10,12H,9,11H2,1H3,(H2,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDGBPYZZPZYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2)CCC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201184819
Record name N-[4-(Aminocarbonyl)phenyl]-5-methyl-1H-indole-1-propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201184819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219556-77-0
Record name N-[4-(Aminocarbonyl)phenyl]-5-methyl-1H-indole-1-propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219556-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(Aminocarbonyl)phenyl]-5-methyl-1H-indole-1-propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201184819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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